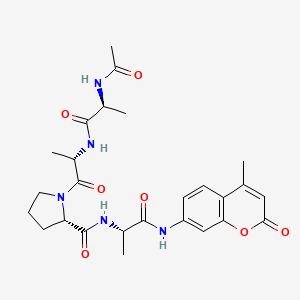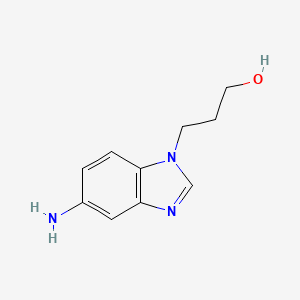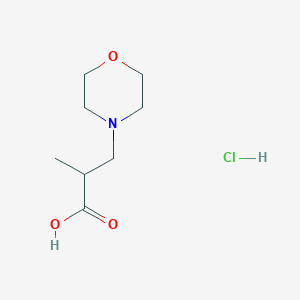
L-Alanine, N-(N-methylglycyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD) . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .Molecular Structure Analysis
The molecular formula of “L-Alanine, N-(N-methylglycyl)-” is C4H9NO2 . The molecular weight is 103.1198 . The IUPAC Standard InChI is InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 .Chemical Reactions Analysis
There are individual reactions involving “L-Alanine, N-(N-methylglycyl)-” such as Na+ + C4H9NO2 = (Na+ • C4H9NO2) .Physical And Chemical Properties Analysis
The chemical formula of L-Alanine is C3H7NO2 . It has a molar mass of 89.094 g·mol−1 . It appears as a white powder . It has a density of 1.424 g/cm3 . It has a melting point of 258 °C (496 °F; 531 K) (sublimes) . It is soluble in water at 167.2 g/L (25 °C) .Wissenschaftliche Forschungsanwendungen
Biomedical Imaging and Diagnostics
SAR-ALA-OH, due to its amino acid derivatives, may be used in biomedical imaging. Amino acids like L-Alanine are known to be taken up by bacteria during various growth phases, which can be utilized in bacterial infection imaging . The compound’s unique properties could potentially be used to develop contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET), enhancing the visualization of biological processes.
Antimicrobial Resistance Research
The study of SAR-ALA-OH can contribute to understanding antimicrobial resistance (AMR). As AMR is a growing concern worldwide, research into new compounds that bacteria uptake during growth can provide insights into developing novel antibiotics or diagnostic methods to detect bacterial infections .
Cancer Research
SAR-ALA-OH may have applications in cancer research, particularly in understanding tumor metabolism. Amino acids are crucial in cell proliferation, and their metabolism is often altered in cancer cells. Investigating SAR-ALA-OH’s role in these metabolic pathways could lead to new therapeutic strategies or diagnostic markers for cancer .
Agricultural Development
In agriculture, SAR-ALA-OH could be used to enhance crop yield and stress resistance. Its role in soil moisture and straw coverage perception, as indicated by changes in the backscattering coefficient, can be crucial for precision farming and sustainable agricultural practices .
Environmental Monitoring
Environmental monitoring can benefit from SAR-ALA-OH, especially in the context of soil and water quality assessment. The compound’s interaction with soil components can be monitored using remote sensing technologies, providing valuable data for environmental conservation efforts .
Wirkmechanismus
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It plays a major role in maintaining the body’s blood sugar balance .
Zukünftige Richtungen
The non-proteinogenic amino acid N-methyl-L-alanine has been brought into the gas phase using laser ablation techniques and studied by high resolution chirped pulse and molecular-beam Fourier transform microwave spectroscopies coupled to supersonic expansion . This study provides a promising strategy that could consider both catalytic ability and cell growth burden for multi-enzyme cascade catalysis .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426492 |
Source


|
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53846-71-2 |
Source


|
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)



![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

